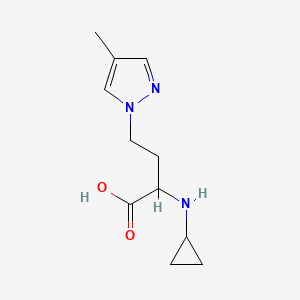
2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a cyclopropylamino group and a pyrazolyl group attached to a butanoic acid backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the cyclopropylamino group: This can be achieved by reacting a cyclopropylamine with an appropriate intermediate.
Formation of the butanoic acid backbone:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoic acid: Lacks the methyl group on the pyrazole ring.
2-(Cyclopropylamino)-4-(4-methyl-1h-imidazol-1-yl)butanoic acid: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
The presence of the cyclopropylamino group and the specific substitution pattern on the pyrazole ring may confer unique biological activities and chemical reactivity to 2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid, distinguishing it from similar compounds.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(cyclopropylamino)-4-(4-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-6-12-14(7-8)5-4-10(11(15)16)13-9-2-3-9/h6-7,9-10,13H,2-5H2,1H3,(H,15,16) |
InChI Key |
PTEKSPJWEKOBBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCC(C(=O)O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


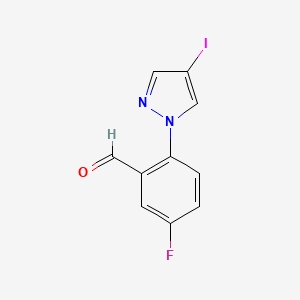
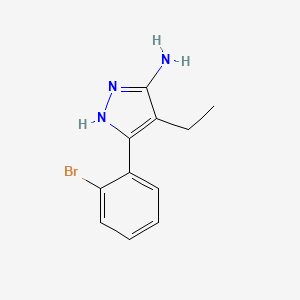

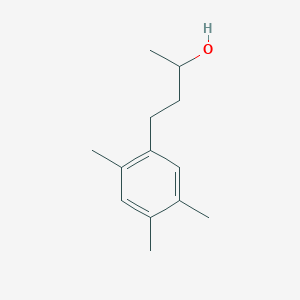
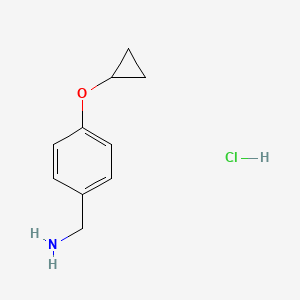

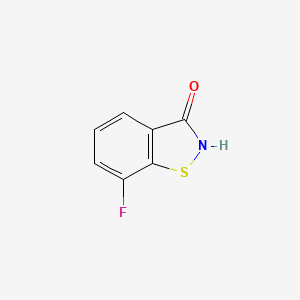
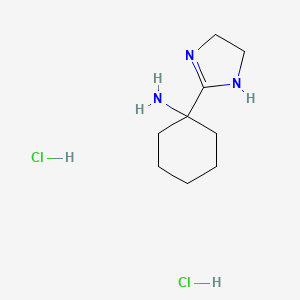
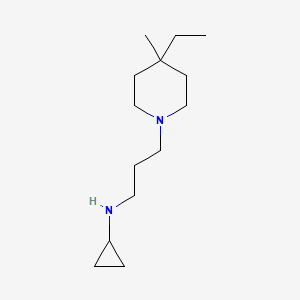
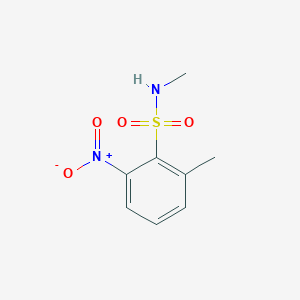
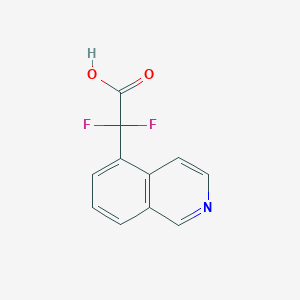
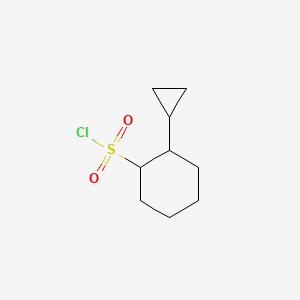
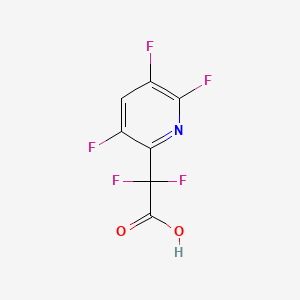
![2-[(Difluoromethyl)sulfanyl]-5-nitropyridine](/img/structure/B13631455.png)
